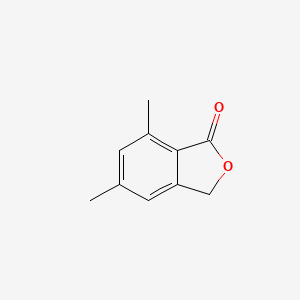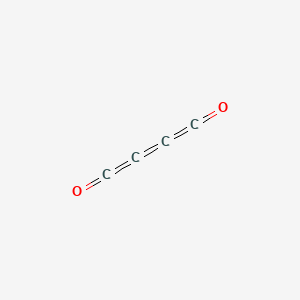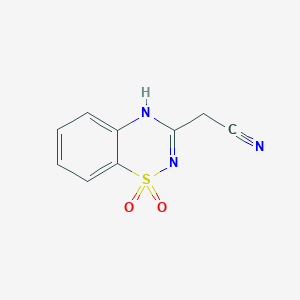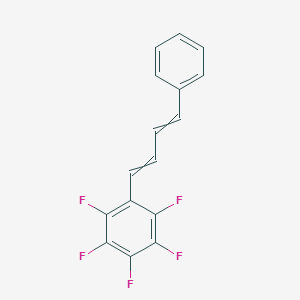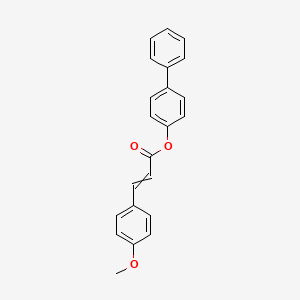
Dispiro(2.0.2.3)nona-1,5-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dispiro(2.0.2.3)nona-1,5-diene is a unique organic compound with the molecular formula C₉H₁₀. It features a distinctive structure with two spiro-connected cyclopropane rings and a diene system, making it an interesting subject for chemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dispiro(2.0.2.3)nona-1,5-diene typically involves cycloaddition reactions. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the spiro compound. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. when produced, it involves scaling up the laboratory synthesis methods with careful control of reaction parameters to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Dispiro(2.0.2.3)nona-1,5-diene undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogenation reactions can reduce the double bonds in the diene system.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the spiro carbon atoms
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst
Major Products
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Dispiro(2.0.2.3)nona-1,5-diene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the synthesis of specialized materials and polymers .
Wirkmechanismus
The mechanism of action of Dispiro(2.0.2.3)nona-1,5-diene involves its interaction with various molecular targets. Its spiro structure allows it to fit into specific binding sites of enzymes or receptors, potentially inhibiting or activating their functions. The pathways involved often include signal transduction and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[5.5]undecane derivatives: These compounds have similar spiro structures but differ in ring size and functional groups.
Spiro[1-pyrazolinecyclopropanes]: These compounds feature a spiro connection between a pyrazoline and a cyclopropane ring
Eigenschaften
CAS-Nummer |
55980-70-6 |
|---|---|
Molekularformel |
C9H10 |
Molekulargewicht |
118.18 g/mol |
IUPAC-Name |
dispiro[2.0.24.33]nona-1,5-diene |
InChI |
InChI=1S/C9H10/c1-2-8(4-5-8)9(3-1)6-7-9/h4-7H,1-3H2 |
InChI-Schlüssel |
KKPBATWQXUHVRX-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(C=C2)C3(C1)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


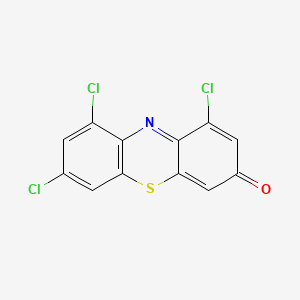
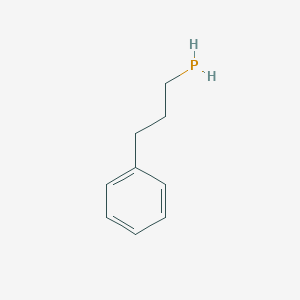
![8,10-Dinitro-7H-benzo[c]phenothiazine](/img/structure/B14642318.png)
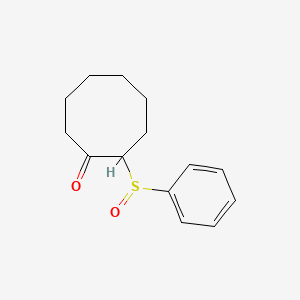

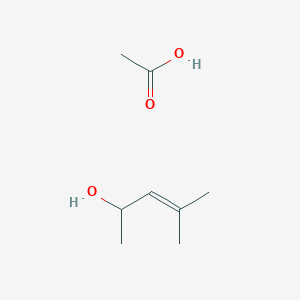

![2,4-Dibromo-6-[(morpholin-4-yl)methyl]phenol](/img/structure/B14642378.png)
